Product packaging for 6-bromo-N-ethylpyridin-2-amine(Cat. No.:)

6-bromo-N-ethylpyridin-2-amine

Cat. No.: B8807014
M. Wt: 201.06 g/mol
InChI Key: CIYRIUFUGDBQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-N-ethylpyridin-2-amine (CAS 724770-74-5) is a valuable brominated heterocyclic building block extensively used in organic synthesis and pharmaceutical research. Its molecular formula is C 7 H 9 BrN 2 and it has a molecular weight of 201.06 g/mol . The compound features a pyridine ring core that is substituted with a bromine atom at the 6-position and an ethylamino group at the 2-position. The bromine atom serves as a reactive site, making this compound a crucial intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, for constructing more complex biaryl and amine-containing structures . Researchers utilize this building block in the exploration and development of new active compounds. The amine functional group allows for further functionalization, enhancing its utility in creating diverse chemical libraries. Proper handling is essential; consult the Safety Data Sheet for detailed information. This product is intended for research purposes as a chemical reference standard and building block only and is not intended for diagnostic or therapeutic uses . It is recommended to store the product in a dark place, sealed and dry, at 2-8°C . A related salt form, this compound hydrochloride (CAS 1216482-80-2), is also available for researchers who may require different physicochemical properties for their studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B8807014 6-bromo-N-ethylpyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

6-bromo-N-ethylpyridin-2-amine

InChI

InChI=1S/C7H9BrN2/c1-2-9-7-5-3-4-6(8)10-7/h3-5H,2H2,1H3,(H,9,10)

InChI Key

CIYRIUFUGDBQRY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC=C1)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 6 Bromo N Ethylpyridin 2 Amine

Precursor Synthesis and Starting Material Considerations

The successful synthesis of 6-bromo-N-ethylpyridin-2-amine relies heavily on the strategic preparation and selection of its precursors. The two principal precursors are 2-amino-6-bromopyridine (B113427), which serves as the foundation for subsequent N-alkylation, and N-ethylpyridin-2-amine, which would undergo a regioselective bromination.

The primary precursor for a synthesis route involving late-stage bromination is N-ethylpyridin-2-amine . This intermediate is typically prepared via the N-monoalkylation of the readily available 2-aminopyridine (B139424) . One common method involves the reaction of 2-aminopyridine with a carboxylic acid in the presence of a reducing agent like sodium borohydride (B1222165), which can yield the corresponding alkylaminopyridine. researchgate.net For instance, the N-ethylation of aminopyridines using acetic acid and sodium borohydride has been reported, although it may not always produce the ethylamine (B1201723) derivatives in high preparative quantities. researchgate.net Alternative approaches for N-alkylation of 2-aminopyridine include reactions with benzyl (B1604629) alcohols catalyzed by ruthenium complexes, which demonstrate high selectivity for alkylating the amino group's nitrogen atom over the pyridine (B92270) ring nitrogen. researchgate.net

Another fundamental starting material is 2-aminopyridine itself. It can be brominated to introduce the halogen at the desired position, although controlling the regioselectivity can be complex before proceeding to alkylation. researchgate.net The electronic properties of the amino group, being an activating ortho-para director, tend to favor bromination at the C-3 and C-5 positions. heteroletters.orggoogleapis.com

When considering the synthesis of the N-ethylpyridin-2-amine precursor, direct alkylation of 2-aminopyridine is the most common strategy. This approach often requires careful control to prevent over-alkylation. nih.gov The reaction can be carried out using various ethylating agents, such as ethyl halides, in the presence of a base. A powerful synthetic method for forming aminopyridines is the Buchwald-Hartwig amination, which uses palladium catalysis to facilitate the substitution of a halide with an amine at elevated temperatures. nih.gov Copper-catalyzed methods have also been developed for these transformations. nih.gov

A different approach involves activating the pyridine ring to make it more susceptible to nucleophilic attack. For example, alkylating 2-mercaptopyridine (B119420) with 1,2-dibromoethane (B42909) creates a cyclic dihydrothiazolopyridinium salt, which can then react with primary or secondary amines under mild conditions to yield 2-aminopyridines. nih.gov

Bromination Reactions for C-6 Position Functionalization

Introducing a bromine atom specifically at the C-6 position of the pyridine ring is a critical step. This can be achieved either by direct bromination of an N-ethylated precursor or by utilizing a starting material where the C-6 position is already functionalized for conversion to a bromide.

The diazotization-bromination reaction, often associated with the Sandmeyer reaction, is a classical method for introducing a bromine atom onto an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced by a bromide ion. wikipedia.orgorgsyn.org In the context of synthesizing this compound, this method is not typically applied to directly brominate the C-6 position of an existing aminopyridine.

Instead, a related multi-step pathway could start from a precursor like 6-amino-2-methylpyridine . This compound can undergo diazotization and bromination to yield 6-bromo-2-methylpyridine. google.com Subsequent oxidation of the methyl group to a carboxylic acid would produce 6-bromo-2-pyridinecarboxylic acid, an intermediate that can be further processed. google.com This route is considerably longer and more complex than direct bromination or starting with a pre-brominated scaffold. The Craig method, a well-known diazotization-bromination technique, is specifically used to convert 2-aminopyridine into 2-bromopyridine (B144113) and is not suitable for introducing a bromine atom at the C-6 position. orgsyn.orggoogle.com

The direct bromination of N-ethylpyridin-2-amine to achieve C-6 functionalization presents significant regioselectivity challenges. The N-ethylamino group is an activating group that directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. heteroletters.orggoogleapis.com The use of common brominating agents like N-Bromosuccinimide (NBS) often results in the formation of 2-amino-5-bromopyridine (B118841) or 2-amino-3,5-dibromopyridine (B40352) as the major products. heteroletters.orggoogleapis.com

Achieving selective bromination at the C-6 position often requires harsh conditions or specialized strategies. For example, gas-phase bromination of 2-aminopyridine at high temperatures (500°C) yields a complex mixture of mono-, di-, and tri-brominated isomers, including the desired 2-amino-6-bromopyridine. researchgate.net To circumvent these selectivity issues, a more synthetically viable approach is to start with a precursor that is already brominated at the C-6 position, such as 2-amino-6-bromopyridine . google.comgoogle.comchemicalbook.com This precursor can be synthesized from 2,6-dibromopyridine (B144722) via the action of ammonia (B1221849) google.com or through a Hofmann degradation of 6-bromo-2-pyridinecarboxamide. google.com

ReactionStarting MaterialReagent(s)Key ConditionsProduct(s)Reference(s)
Hofmann Degradation 6-bromo-2-pyridinecarboxamideSodium hypobromite70°C2-amino-6-bromopyridine google.com
Ammonolysis 2,6-dibromopyridineAmmoniaN/A2-amino-6-bromopyridine google.com
Direct Bromination 2-aminopyridineNBS, Acetonitrile (B52724)N/A2-amino-5-bromopyridine, 2-amino-3,5-dibromopyridine heteroletters.org
Gas-Phase Bromination 2-aminopyridineBromine vapor500°C, pumiceMixture including 2-amino-6-bromopyridine researchgate.net

N-Alkylation Protocols for Ethyl Group Introduction

The most direct and controllable route to this compound involves the N-alkylation of 2-amino-6-bromopyridine . This strategy isolates the challenge of regioselectivity to a single, well-understood transformation on the amino group. The electron-withdrawing nature of the bromine atom at the C-6 position may slightly decrease the nucleophilicity of the 2-amino group, but the reaction proceeds effectively under appropriate conditions. acs.org

The N-ethylation is typically accomplished through a nucleophilic substitution reaction using an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the amine to increase its nucleophilicity, facilitating the attack on the ethyl halide. nih.govnih.gov

Alternative N-alkylation methods have also been developed. A metal-free catalytic system using BF₃·OEt₂ has been reported for the N-alkylation of 2-aminopyridines with 1,2-diketones. acs.org Furthermore, reductive amination provides another pathway; this would involve reacting 2-amino-6-bromopyridine with acetaldehyde (B116499) in the presence of a reducing agent like sodium borohydride. researchgate.net Copper-catalyzed Goldberg reactions, which couple aryl halides with amides, can be adapted to synthesize N-substituted 2-aminopyridines from 2-bromopyridine and an appropriate N-alkylformamide, followed by in-situ cleavage of the formyl group. mdpi.com

Alkylation MethodSubstrateReagent(s)ConditionsProduct TypeReference(s)
Direct Alkylation 2-amino-6-bromopyridineEthyl halide (e.g., EtI), Base (e.g., K₂CO₃)Solvent (e.g., CH₃CN), HeatN-ethylated aminopyridine nih.govnih.gov
Reductive Amination 2-aminopyridineCarboxylic Acid, Sodium BorohydrideMild conditionsN-alkylaminopyridine researchgate.net
Goldberg Reaction 2-bromopyridineN-methylformamide, CuI, 1,10-phenanthrolineHeat, then methanolysisN-methylaminopyridine mdpi.com
Catalytic Alkylation 2-aminopyridine1,2-diketone, BF₃·OEt₂Aerobic conditionsN-alkylated aminopyridine acs.org

Reductive Amination Approaches

Reductive amination provides a direct method for the synthesis of this compound. This process typically involves the reaction of 2-amino-6-bromopyridine with an aldehyde, such as propanal, in the presence of a reducing agent. acs.org

One documented procedure involves treating a solution of 2-amino-6-bromopyridine and propanal in 1,2-dichloroethane (B1671644) (DCE) with sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). acs.org The reaction is stirred at room temperature for 24 hours. Following the reaction, it is quenched with aqueous sodium hydroxide (B78521) (NaOH) and extracted with dichloromethane (B109758) (DCM). acs.org The combined organic layers are then washed, dried, and concentrated to yield the crude product. acs.org This method has been reported to produce the N-propyl derivative in a 92% crude yield, suggesting a similar high efficiency for the N-ethyl analogue. acs.org

Another variation of reductive amination employs formaldehyde (B43269) and a reducing agent to achieve methylation of related amino-pyridines, a process that can be adapted for ethylation. nih.gov

Nucleophilic Substitution of Halopyridines

Nucleophilic substitution on a di-halogenated pyridine ring is a common and effective strategy for synthesizing this compound. This method typically utilizes 2,6-dibromopyridine as the starting material. acs.org The presence of two bromine atoms on the pyridine ring allows for selective substitution. solubilityofthings.com

In a representative synthesis, 2,6-dibromopyridine is reacted with an amine. acs.org For instance, reacting 2,6-dibromopyridine with pyrrolidine (B122466) and heating the solution to reflux for a short period (e.g., 10 minutes) has been shown to yield 2-bromo-6-(pyrrolidin-1-yl)pyridine (B1283675) with an 83% yield after purification. acs.org A similar approach with ethylamine would be expected to produce this compound. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). acs.org

The reaction of 2,6-dibromopyridine with methylamine (B109427) under high pressure and temperature in a sealed vessel has also been reported. This highlights that reaction conditions can be adjusted to facilitate the substitution with various primary amines.

Optimization of Synthetic Conditions and Parameters

The yield and purity of this compound are significantly influenced by reaction parameters such as temperature, solvent system, and catalyst choice.

Influence of Temperature Control on Reaction Outcome

Precise temperature control is critical in the synthesis of brominated pyridines to minimize the formation of side products. For instance, in bromination reactions, maintaining subzero temperatures can prevent di-bromination. In the context of nucleophilic substitution, the reaction temperature can affect the rate and selectivity. For example, a method for preparing 2-bromo-6-substituent pyridine via copper catalysis specifies a reaction temperature of 90°C. google.com In another case involving a bromination step, it was found that the temperature at which a poor solvent is added for crystallization can determine the crystalline form of the product. google.com

Solvent System Effects on Yield and Selectivity

The choice of solvent plays a crucial role in the synthesis of aminopyridines. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can enhance nucleophilicity but may decompose at elevated temperatures. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and dioxane are known to stabilize intermediates in palladium-mediated coupling reactions.

In a study on the amination of polyhalogenated pyridines, it was found that the choice of solvent had a significant impact on the reaction. acs.org For the synthesis of related compounds, a mixture of 1,4-dioxane (B91453) and water has been used effectively in Suzuki cross-coupling reactions. mdpi.com The use of an aqueous solvent system has also been explored as an environmentally benign option. acs.org

Catalyst Selection and Efficiency in Amine Formation

The selection of an appropriate catalyst is paramount for the efficient formation of the C-N bond in the synthesis of this compound, particularly in cross-coupling reactions. Palladium-based catalysts are widely used for the amination of aryl halides. nih.govrsc.org The development of catalysts has progressed through several generations to improve the scope and efficiency of these reactions, especially for challenging substrates like halopyridines. nih.gov

For instance, the Pd-PEPPSI-IPentCl catalyst has been found to be highly effective for coupling hindered primary and secondary amines under mild conditions. core.ac.uk Copper-catalyzed amination has also been shown to be effective, providing excellent yields and selectivity in the amination of halopyridines. google.comrsc.org The choice between palladium and copper catalysts can depend on the specific substrates and desired reaction conditions. rsc.org In some cases, catalyst-free amination reactions have also been reported, particularly with highly reactive substrates like 2-fluoropyridines. researchgate.net

Purification and Isolation Techniques in this compound Synthesis

Following the chemical synthesis, purification and isolation are critical steps to obtain this compound of high purity. Common techniques employed include extraction, chromatography, and recrystallization. acs.org

After the reaction is complete, a typical workup involves quenching the reaction mixture and extracting the product into an organic solvent. acs.orgacs.org The organic layer is then washed with water and brine to remove any remaining reagents and byproducts. acs.org

Column chromatography is a widely used method for purifying the crude product. acs.org For example, flash column chromatography using a system like Teledyne ISCO CombiFlash® with prepacked silica (B1680970) columns is an efficient method. nih.gov The choice of eluent, such as a gradient of ethyl acetate (B1210297) in hexanes, is crucial for effective separation. acs.org

Recrystallization is another key technique for purification. The selection of an appropriate solvent or solvent mixture is critical for obtaining high-purity crystals. For instance, recrystallization from a mixed solvent system like ethyl acetate and petroleum ether has been shown to yield products with purity exceeding 98%. google.com Crystallization from solvents like 2-propanol or acetonitrile with water as an anti-solvent at low temperatures (e.g., 0°C) followed by filtration is also a common practice. google.com

The purity of the final product is often confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgacs.org

Reactivity and Chemical Transformations of 6 Bromo N Ethylpyridin 2 Amine

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 6-position of the pyridine (B92270) ring is a key site for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. mdpi.comnih.gov In this reaction, the bromine atom of 6-bromo-N-ethylpyridin-2-amine is coupled with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com

The efficiency of the Suzuki-Miyaura coupling can be influenced by the nature of the reactants and the reaction conditions. For instance, the presence of an amino group on the pyridine ring can sometimes complicate the reaction, as it can coordinate to the palladium catalyst. nih.gov However, by carefully selecting the catalyst, ligands, and base, high yields of the desired biaryl products can be achieved.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

ElectrophileBoronic Acid/EsterCatalystBaseSolventProductYieldReference
5-Bromo-2-methylpyridin-3-amine (B1289001)Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/Water5-Aryl-2-methylpyridin-3-amine derivativesModerate to Good nih.gov
6-Bromo-2-chloropyridin-3-yl deoxyribonucleosidePhenylboronic acidNot SpecifiedNot SpecifiedNot Specified2-Chloro-6-phenylpyridin-3-yl deoxyribonucleosideNot Specified rsc.org
2-(2-Furyl)-6-iodoquinazolin-4(3H)-one4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃Dioxane/Water2-(2-Furyl)-6-(4-methoxyphenyl)quinazolin-4(3H)-oneNot Specified mdpi.com

This table presents examples of Suzuki-Miyaura reactions on similar bromopyridine systems to illustrate typical reaction conditions and outcomes.

Sonogashira Cross-Coupling with Alkynes

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of the aryl halide. beilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. beilstein-journals.org

For this compound, Sonogashira coupling provides a direct route to 6-alkynyl-N-ethylpyridin-2-amine derivatives. These products are valuable intermediates for the synthesis of various heterocyclic compounds and have applications in materials science and medicinal chemistry. beilstein-journals.org For example, a related compound, 6-bromo-4-methylpyridin-2-amine, was successfully coupled with but-3-yn-1-ol at 120°C to yield the corresponding alkynyl alcohol in 70% yield. nih.govescholarship.org

Table 2: Examples of Sonogashira Coupling Reactions

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperatureYieldReference
6-Bromo-4-methylpyridin-2-amineBut-3-yn-1-olNot specifiedNot specifiedNot specified120 °C70% nih.govescholarship.org
6-Bromo-2-aminopyridineTrimethylsilylacetyleneNot specifiedNot specifiedNot specifiedNot specifiedNot specified nih.gov
N-(3-Fluorophenyl)-6-iodoquinazolin-4-amine2-Methylbut-3-en-2-olNot specifiedNot specifiedNot specifiedNot specified73% mdpi.com

This table includes examples of Sonogashira couplings on similar bromopyridine systems to demonstrate the versatility of this reaction.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Ullmann-type)

Beyond Suzuki and Sonogashira couplings, other transition metal-catalyzed reactions can be employed to functionalize the C-Br bond.

The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene. For instance, the Heck reaction of 2-amino-6-bromopyridine (B113427) with ethylene (B1197577) in the presence of a palladium catalyst can produce 2-amino-6-vinylpyridine.

Ullmann-type coupling reactions , which traditionally use copper catalysts, are effective for forming carbon-nitrogen and carbon-oxygen bonds. organic-chemistry.org These reactions can be used to couple this compound with amines, alcohols, or thiols. Modern advancements in Ullmann-type couplings have led to milder reaction conditions, often at room temperature, through the use of specific ligands. Nickel-catalyzed C-O cross-coupling reactions have also been developed as an alternative to the traditional Ullmann coupling. acs.org

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the pyridine ring can be displaced by a variety of nucleophiles, although this is generally less facile than on a benzene (B151609) ring due to the electron-withdrawing nature of the ring nitrogen. However, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur. acs.org The reactivity of halopyridines towards nucleophilic substitution is dependent on the position of the halogen and the nature of other substituents on the ring. abertay.ac.uk For 2-halopyridines, nucleophilic attack is favored at the 2- and 6-positions. abertay.ac.uk The presence of the electron-donating amino group at the 2-position can influence the reactivity at the 6-position.

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. For example, a study on a similar compound, 2-bromo-6-chloropyridin-3-yl deoxyribonucleoside, showed that nucleophilic substitution with sodium methanethiolate (B1210775) was unselective, leading to a mixture of products. rsc.org

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino group at the 2-position and the ethyl group can direct electrophiles to specific positions on the ring. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions available for substitution are C3 and C5.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, bromination of 3-ethylpyridin-2-amine (B122465) with N-bromosuccinimide (NBS) results in the formation of 5-bromo-3-ethylpyridin-2-amine, indicating that the 5-position is susceptible to electrophilic attack.

Functional Group Interconversions on the Amino Moiety

The N-ethylamino group of this compound can undergo various chemical transformations. For instance, the secondary amine can be alkylated, acylated, or participate in condensation reactions.

Reductive amination is a common method for preparing N-alkylated aminopyridines. For example, 2-amino-6-bromopyridine can be reacted with an aldehyde, such as propanal, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) to yield the corresponding N-propylated product. acs.org A similar procedure could be envisioned starting from this compound to introduce a second alkyl group on the nitrogen.

Acylation of the amino group is another common transformation. For example, 5-bromo-2-methylpyridin-3-amine can be acetylated with acetic anhydride (B1165640) to form N-[5-bromo-2-methylpyridine-3-yl]acetamide. nih.gov This transformation can be useful to protect the amino group or to modify its electronic properties.

Amidation and Related Transformations

The secondary amine functionality of this compound readily undergoes amidation reactions to form N'-substituted ureas and amides. These transformations are pivotal in the synthesis of various compounds with potential biological activities.

One common approach involves the reaction of this compound with isocyanates. This reaction, typically carried out in a suitable solvent, leads to the formation of N'-(6-bromo-N-ethylpyridin-2-yl)ureas. The reactivity of the isocyanate is influenced by the nature of its substituent, which can range from simple alkyl or aryl groups to more complex moieties.

Another key transformation is the acylation of the secondary amine with acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents. For instance, the reaction with pivaloyl chloride in the presence of a base would yield N-(6-bromo-N-ethylpyridin-2-yl)pivalamide. The choice of the acylating agent allows for the introduction of a wide variety of functional groups, thereby enabling the exploration of structure-activity relationships in medicinal chemistry programs.

A notable example of amidation involves the synthesis of pyridine-2-amide compounds. While specific examples starting directly from this compound are not detailed in the provided search results, analogous reactions with similar 2-aminopyridine (B139424) derivatives are well-documented. For instance, N-[5-bromo-2-methylpyridine-3-yl]acetamide is synthesized by reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride. mdpi.com This suggests that this compound could similarly be acetylated or reacted with other anhydrides or acyl halides to produce the corresponding amides.

Furthermore, the synthesis of N,N-dialkyl-N′-pyridine-2-yl ureas has been achieved through a solvent- and halide-free C–H functionalization of pyridine N-oxides with dialkylcyanamides. rsc.org This innovative approach highlights the potential for developing greener synthetic routes to amide derivatives of pyridines.

The table below summarizes the types of amidation and related transformations involving aminopyridine cores, which are applicable to this compound.

Product TypeReactantsKey Features
N'-substituted ureasThis compound, IsocyanatesFormation of a urea (B33335) linkage.
N-substituted amidesThis compound, Acyl chlorides/Anhydrides/Carboxylic acids + coupling agentsFormation of an amide linkage.
Pyridine-2-yl substituted ureasPyridine N-oxides, DialkylcyanamidesGreen, solvent- and halide-free C-H functionalization. rsc.org

Derivatization Strategies for Complex Molecular Architectures

The strategic derivatization of this compound serves as a cornerstone for the construction of intricate molecular frameworks, particularly those with significant biological relevance. The presence of the bromo substituent and the nucleophilic secondary amine offers multiple avenues for chemical modification, enabling its use as a versatile building block in the synthesis of bioactive compounds and fused heterocyclic systems.

Scaffold Modification for Bioactive Compound Synthesis

The this compound scaffold is a valuable starting point for the synthesis of a diverse array of bioactive molecules. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the introduction of various aryl and heteroaryl groups. This modification is a key step in the synthesis of compounds targeting a range of biological pathways. For example, similar bromo-aminopyridine cores are utilized in the synthesis of p38 kinase inhibitors, which are investigated for the treatment of inflammatory diseases like rheumatoid arthritis. sci-hub.se

Furthermore, the secondary amine provides a handle for introducing diverse side chains through amidation or alkylation, further expanding the chemical space accessible from this scaffold. The synthesis of N-biaryl amides as potential IL-17A suppressors showcases how modifications at the amine position, combined with Suzuki coupling at the bromo position, can lead to the discovery of potent immunomodulatory agents. rsc.org

The versatility of the 6-bromo-aminopyridine scaffold is also evident in its use for creating compounds with a wide range of biological activities, including those with potential as antiviral and immunosuppressive agents. nih.gov The ability to functionalize both the pyridine ring and the exocyclic amine group allows for fine-tuning of the molecule's properties to optimize its interaction with biological targets.

Formation of Fused Heterocycles (e.g., imidazopyridines, triazoles)

The bifunctional nature of this compound, possessing both an endocyclic pyridine nitrogen and an exocyclic amino group, makes it an ideal precursor for the synthesis of fused heterocyclic systems. beilstein-journals.orgbeilstein-journals.org One of the most prominent applications is in the construction of the imidazo[1,2-a]pyridine (B132010) core, a privileged scaffold found in numerous medicinally important compounds.

The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines can be achieved through various methods, including condensation with α-haloketones (the classic Chichibabin reaction), reaction with propargylamines, or through multicomponent reactions. beilstein-journals.orgbeilstein-journals.orgscirp.orgbohrium.com For instance, reacting a 2-aminopyridine with an α-haloketone leads to the formation of an intermediate that subsequently cyclizes to the imidazo[1,2-a]pyridine ring system. The bromine atom on the starting material can be retained in the final product, providing a site for further functionalization. beilstein-journals.org

Recent advances have focused on developing more efficient and environmentally benign synthetic protocols. These include transition-metal-catalyzed methods, such as copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes, which offer a direct route to highly substituted imidazo[1,2-a]pyridines. beilstein-journals.org Metal-free approaches have also been developed, highlighting the ongoing efforts to create sustainable synthetic methodologies. acs.org

Beyond imidazopyridines, the 2-aminopyridine motif is a key component in the synthesis of other fused heterocycles. For example, it can be a starting material for the synthesis of pyrazolo[4,3-c]pyridines and other related systems, which have shown promise as p38 kinase inhibitors. sci-hub.se The strategic manipulation of the substituents on the pyridine ring and the reaction conditions allows for the regioselective formation of different fused heterocyclic cores.

The table below provides an overview of the formation of fused heterocycles from aminopyridine precursors.

Fused HeterocycleSynthetic StrategyKey Features
Imidazo[1,2-a]pyridinesReaction with α-haloketones, multicomponent reactions, transition-metal catalysis. beilstein-journals.orgbeilstein-journals.orgscirp.orgVersatile scaffold with a wide range of biological activities.
Pyrazolo[4,3-c]pyridinesMulti-step synthesis involving oxidation, nitration, reduction, and cyclization. sci-hub.seCore structure for p38 kinase inhibitors.
Furo[3,2-c]pyridin-4(5H)-onesCascade reaction with 4-hydroxy-6-methylpyridin-2(1H)-one and propargylamines. bohrium.comRegioselective formation of a furan (B31954) ring fused to the pyridine.
beilstein-journals.orgCurrent time information in Bangalore, IN.acs.orgTriazolo[1,5-a]pyridinesUtilized in the synthesis of complex bioactive molecules.Important scaffold in medicinal chemistry.

Structural Elucidation and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the structure of molecules containing hydrogen atoms. For 6-bromo-N-ethylpyridin-2-amine, the ¹H NMR spectrum provides characteristic signals for the protons on the pyridine (B92270) ring and the N-ethyl group.

In a study utilizing a 300 MHz spectrometer with chloroform-d (B32938) (CDCl₃) as the solvent, the following proton signals were observed. rsc.orgbeilstein-journals.org The pyridine ring protons appear in the aromatic region. A triplet at δ 7.24 ppm corresponds to the proton at the C4 position, showing coupling to the two adjacent protons at C3 and C5. rsc.orgbeilstein-journals.org The proton at the C5 position appears as a doublet at δ 6.69 ppm, and the C3 proton resonates as a doublet at δ 6.27 ppm. rsc.orgbeilstein-journals.org

The ethyl group protons give rise to distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom appear as a multiplet between δ 3.16 and 3.33 ppm. rsc.orgbeilstein-journals.org The terminal methyl protons (-CH₃) of the ethyl group are observed as a triplet at δ 1.22 ppm, with a coupling constant (J) of 7.16 Hz, indicative of coupling to the adjacent methylene group. rsc.orgbeilstein-journals.org A broad singlet observed at δ 4.74 ppm is attributed to the amine (N-H) proton. rsc.orgbeilstein-journals.org

¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Reference
7.24 t 7.82 Pyridine H4 rsc.orgbeilstein-journals.org
6.69 d 7.44 Pyridine H5 rsc.orgbeilstein-journals.org
6.27 d 8.19 Pyridine H3 rsc.orgbeilstein-journals.org
4.74 br s - NH rsc.orgbeilstein-journals.org
3.16-3.33 m - N-CH₂ rsc.orgbeilstein-journals.org
1.22 t 7.16 CH₃ rsc.orgbeilstein-journals.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. While ¹H NMR data is available, specific ¹³C NMR spectral data for this compound is not detailed in the currently reviewed scientific literature. However, based on related structures, the pyridine ring carbons would be expected to resonate in the range of δ 100-160 ppm, with the carbon bearing the bromine atom (C6) appearing at a distinct chemical shift. The carbons of the N-ethyl group would appear in the aliphatic region, typically below δ 50 ppm.

Advanced NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are fundamental in unambiguously assigning proton and carbon signals and in determining spatial relationships between atoms. csic.esmdpi.comktu.eduresearchgate.net

COSY experiments would confirm the coupling relationships between adjacent protons, for instance, between the H3, H4, and H5 protons of the pyridine ring and between the methylene and methyl protons of the ethyl group.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

NOESY experiments reveal through-space proximity of protons, which can help in determining the preferred conformation of the N-ethyl group relative to the pyridine ring.

Despite the utility of these techniques, specific studies applying advanced NMR methods to the detailed stereochemical or conformational analysis of this compound have not been reported in the surveyed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. beilstein-journals.orgescholarship.org The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. While HRMS is a standard technique for the characterization of novel compounds, specific HRMS data for this compound, which would confirm its elemental composition of C₇H₉BrN₂, has not been published in the reviewed literature.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules. nih.gov In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound, the expected [M+H]⁺ ions would be observed at m/z 202 and 204, corresponding to the two bromine isotopes.

Analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. utwente.nl Common fragmentation pathways for such a molecule could include the loss of the ethyl group or cleavage of the pyridine ring. However, specific ESI-MS fragmentation studies for this compound are not available in the cited scientific literature.

HPLC-MS Techniques for Purity and Identity Confirmation

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable analytical technique for verifying the purity and confirming the molecular identity of synthesized compounds like this compound. This method separates the compound from impurities based on its affinity for the stationary and mobile phases, while the mass spectrometer provides a precise mass-to-charge ratio (m/z), confirming the compound's molecular weight.

In the analysis of this compound and related derivatives, HPLC is routinely employed to establish purity. For instance, the purity of this compound has been confirmed to be greater than 95% using an Agilent 1100 HPLC system. acs.org The typical setup involves a reversed-phase column, such as an Agilent Zorbax SB-Phenyl column, with a gradient elution system. acs.org A common mobile phase consists of a mixture of water containing an acid like trifluoroacetic acid (TFA) and an organic solvent such as acetonitrile (B52724). acs.orggoogle.com This methodology is effective for separating a wide range of pyridine derivatives. rsc.org

Mass spectrometry further corroborates the compound's identity. For substituted pyridin-2-amines, HPLC-MS analysis is crucial for identifying metabolites, such as hydroxylated products, which are indicated by a mass increase of 16 Da compared to the parent compound. nih.govresearchgate.net The combination of retention time from HPLC and the molecular mass from MS provides a high degree of confidence in both the purity and the identity of the target molecule. google.comnih.gov

Table 1: HPLC Parameters for Analysis of this compound

Parameter Details Source
System Agilent 1100 acs.org
Column Agilent Zorbax SB-Phenyl, 5 µm, 2.1 mm × 150 mm acs.org
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (CF3COOH) acs.org
Mobile Phase B Acetonitrile (MeCN) acs.org
Flow Rate 1.0 mL/min acs.org

| Purity Determined | >95% | acs.org |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the functional groups absorb radiation at their characteristic frequencies, producing a unique spectral fingerprint.

While a specific, published FT-IR spectrum for this compound is not detailed in the reviewed literature, the expected absorption bands can be predicted based on its structure and data from analogous compounds. scirp.organalis.com.my Key vibrational modes would include the N-H stretch of the secondary amine, C-H stretches for both the aromatic pyridine ring and the aliphatic ethyl group, C=C and C=N stretching vibrations within the pyridine ring, and the C-Br stretch. analis.com.mymdpi.com For example, in related N-H containing pyridine carboxamides, a broad N-H stretching peak appears around 3138 cm⁻¹, while amide C=O stretching is observed near 1654 cm⁻¹. scirp.org The infrared spectra of similar molecules show significant stretching vibrations for N-H, C=O, C-N, and C=S bonds. analis.com.my

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (ethyl) Stretch 2850 - 2960
Pyridine Ring (C=N, C=C) Stretch 1450 - 1600
Amine N-H Bend 1550 - 1650
Aliphatic C-H Bend 1375 - 1450
Aromatic C-N Stretch 1250 - 1350
Aliphatic C-N Stretch 1020 - 1250

| C-Br | Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine bond lengths, bond angles, and intermolecular interactions.

A crystal structure specifically for this compound has not been reported in the surveyed literature. However, the analysis of closely related structures provides significant insight into the likely solid-state conformation and packing. For instance, the crystal structure of 2-bromo-6-hydrazinylpyridine, a close analogue, reveals that the molecules pack in the orthorhombic space group P2₁2₁2₁ and are linked by N—H⋯N hydrogen bonds, with additional stabilization from Br⋯Br halogen bonds and π–π stacking interactions. iucr.org Another similar compound, 5-bromo-6-methylpyridin-2-amine, has been successfully crystallized and its structure determined via X-ray diffraction. rcsb.org The study of a more complex molecule containing a (6-bromopyridin-2-yl) moiety showed an orthorhombic crystal system with the space group Pca2₁. researchgate.net These examples demonstrate that the bromo-aminopyridine scaffold is amenable to crystallographic analysis and that its solid-state structure is likely governed by a network of hydrogen bonds and other non-covalent interactions. iucr.orgiucr.org

Table 3: Illustrative Crystallographic Data from Analogs of this compound

Compound Crystal System Space Group Key Interactions Noted Source
2-Bromo-6-hydrazinylpyridine Orthorhombic P2₁2₁2₁ N—H⋯N hydrogen bonds, Br⋯Br halogen bonds, π–π stacking iucr.org
(E)-2-(((6-bromopyridin-2-yl)methylene)amino)-... Orthorhombic Pca2₁ Not specified in abstract researchgate.net

| 4-Methyl-N-(4-methylpyridin-2-yl)-N-(...)-pyridin-2-amine | Monoclinic | P2₁/c | C—H⋯N interactions forming chains | iucr.org |

Biological Activity Research: Mechanistic and Cellular Insights

Enzyme Inhibition Studies

The 2-aminopyridine (B139424) scaffold is a versatile platform for the design of enzyme inhibitors. Research into derivatives of this scaffold has provided insights into their potential to modulate the activity of several key enzymes implicated in various physiological and pathological processes.

Phosphodiesterase-4 (PDE4) Inhibition Mechanisms

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. The aminopyridine scaffold has been identified as a key structural motif in the development of potent and selective PDE4 inhibitors. nih.gov

While direct studies on 6-bromo-N-ethylpyridin-2-amine are not extensively documented in this context, research on substituted aminopyridines has demonstrated their efficacy as PDE4 inhibitors. For instance, a series of aminopyridine derivatives were synthesized and evaluated for their ability to inhibit PDE4. The structure-activity relationship (SAR) studies revealed that substitutions on the amino group significantly influence the inhibitory activity. These compounds are thought to interact with the active site of the PDE4 enzyme, with the pyridine (B92270) nitrogen playing a crucial role in binding. The development of these inhibitors showcases the potential of the aminopyridine core, present in this compound, for targeting PDE4. nih.gov

Table 1: PDE4 Inhibitory Activity of Representative Aminopyridine Derivatives

CompoundPDE4 Inhibition (HWB-TNFα, µM)
(-)-3n0.12

Data sourced from a study on substituted aminopyridines as PDE4 inhibitors. nih.gov

Nitric Oxide Synthase (NOS) Inhibition (nNOS, iNOS, eNOS)

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule. There are three main isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Overproduction of NO by nNOS and iNOS is implicated in various pathological conditions, making selective inhibition a desirable therapeutic strategy.

The 2-aminopyridine moiety is a well-established scaffold for the development of potent and selective nNOS inhibitors. Although direct inhibitory data for this compound is not available, studies on closely related aminopyridine derivatives provide significant insights. These inhibitors are designed to interact with key residues in the active site of the nNOS enzyme. For instance, α-amino functionalized aminopyridine derivatives have been shown to exhibit high potency and selectivity for nNOS over iNOS and eNOS. The synthesis of some of these potent inhibitors utilizes 6-bromo-2-aminopyridine as a starting material, highlighting the relevance of the bromo-substituted aminopyridine core.

One study identified a compound, 8R , as a highly potent and selective nNOS inhibitor with a Ki of 24 nM for nNOS, demonstrating 273-fold and 2822-fold selectivity against iNOS and eNOS, respectively. nih.gov The crystal structures of these inhibitors complexed with nNOS reveal that the aminopyridine group forms crucial hydrogen bonds with a heme propionate (B1217596) in the enzyme's active site. nih.gov

Table 2: Inhibitory Potency and Selectivity of a Representative Aminopyridine-based nNOS Inhibitor

CompoundnNOS Ki (nM)Selectivity vs. iNOS (fold)Selectivity vs. eNOS (fold)
8R 242732822

Data from a study on α-amino functionalized aminopyridine derivatives. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and swelling. Selective COX-2 inhibitors are a class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The pyridine ring is a common structural feature in a number of selective COX-2 inhibitors. Research has explored the potential of pyridine derivatives as a basis for the development of new COX-2 inhibitors. While specific studies on this compound as a COX-2 inhibitor are not prominent, related structures have been investigated. For example, a series of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which are synthesized from 2-aminopyridine derivatives, have been designed and evaluated as selective COX-2 inhibitors. nih.gov These compounds have shown potent inhibitory activity against the COX-2 enzyme. nih.gov The general principle involves the interaction of the inhibitor with the active site of the COX-2 enzyme, where specific structural features contribute to selectivity over the COX-1 isoform. rsc.orgrsc.org

Other Enzyme Inhibition Profiles and Mechanistic Details

Beyond the well-studied enzymes, the 2-aminopyridine scaffold has been explored for its interaction with other biological targets. In one study, this compound was synthesized as an intermediate in the development of diarylureas as allosteric modulators of the cannabinoid CB1 receptor. acs.orgacs.org While the final compounds in that study were evaluated for their effects on the CB1 receptor, the synthesis of this compound underscores its utility as a building block in medicinal chemistry. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. nih.govnih.govresearchgate.net

Antimicrobial Activity Research

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents with novel mechanisms of action. Pyridine derivatives have been a fruitful area of investigation in this field.

Antibacterial Efficacy and Mechanism of Action

The 2-aminopyridine nucleus is a key component of various compounds exhibiting antimicrobial properties. nih.govresearchgate.net While direct and comprehensive studies on the antibacterial efficacy of this compound are limited, research on structurally related compounds provides evidence for the potential of this chemical class.

Studies on Schiff bases derived from 2-aminopyridine have demonstrated antibacterial activity. For instance, N-(5-bromo-2-hydroxylbenzylidene) pyridin-2-amine, a compound sharing the bromo-substituted aminopyridine core, was found to be active against Staphylococcus aureus and Escherichia coli. The mechanism of action for such compounds is often attributed to their ability to interfere with essential bacterial processes, potentially through interactions with bacterial enzymes or by disrupting the cell membrane.

Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives, which can be synthesized from 2-aminopyridine precursors, have shown promising antibacterial activity against various strains, including multi-drug resistant bacteria. semanticscholar.orgscirp.org These compounds are being investigated for their ability to inhibit key bacterial enzymes, such as DNA gyrase and topoisomerase IV. semanticscholar.org

Table 3: Antibacterial Activity of a Related Bromo-Substituted 2-Aminopyridine Derivative

CompoundTest OrganismActivity
N-(5-bromo-2-hydroxylbenzylidene) pyridin-2-amineS. aureusActive
N-(5-bromo-2-hydroxylbenzylidene) pyridin-2-amineE. coliActive

Data from a study on Schiff bases of 2-aminopyridine.

Antifungal Properties

Currently, there is no publicly available scientific literature that specifically investigates or reports on the antifungal properties of this compound. However, studies on other substituted pyridin-2-amine derivatives have shown some promise in this area. For instance, a study on 5-substituted (arylmethylene) pyridin-2-amine derivatives demonstrated that this class of compounds exhibits antifungal activity against various fungi, including Aspergillus niger, Aspergillus flavus, Penicillium chrysogenum, and Fusarium oxysporum. researchgate.net Another study on new phenyl pyrazole (B372694) pyridin-2-amine derivatives also reported antifungal activities. sphinxsai.com These findings suggest that the pyridin-2-amine scaffold could be a basis for the development of antifungal agents, though specific data for the 6-bromo-N-ethyl derivative is absent.

Table 1: Antifungal Properties of this compound

Fungal StrainActivity Metric (e.g., MIC)ResultReference
No specific strains testedNo data availableNo data availableN/A

Anticancer Mechanistic Investigations

Modulation of Cellular Growth and Survival Pathways

There is no direct evidence in the scientific literature detailing the modulation of cellular growth and survival pathways by this compound. Research on other, more complex molecules containing a substituted pyridine moiety has shown anticancer activity through various mechanisms. For instance, certain pyridine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. ijrpr.com Other studies have explored the anticancer potential of phenoxazine (B87303) derivatives, which can stabilize G-quadruplexes in telomeres and promoter regions of oncogenes. nih.gov However, the specific effects of this compound on these or other cellular pathways have not been reported.

Mechanisms Involving cAMP Levels

The scientific literature lacks any studies investigating the mechanisms of action of this compound that involve cyclic adenosine monophosphate (cAMP) levels.

Neuropharmacological Research

The compound this compound has been synthesized as an intermediate in the preparation of diarylureas, which have been investigated as allosteric modulators of the cannabinoid CB1 receptor. nih.govacs.orgacs.org The CB1 receptor is a key component of the endocannabinoid system and is involved in regulating a multitude of physiological processes, making it a significant target in neuropharmacology. While the final diarylurea compounds were tested for their activity, the direct neuropharmacological effects of the this compound intermediate itself were not reported in these studies. nih.govacs.orgacs.org A PubChem entry for the hydrochloride salt of this compound also indicates a lack of bioactivity data. epa.gov

Table 4: Neuropharmacological Research on this compound

Receptor/TargetActivity/FindingResultReference
Cannabinoid CB1 ReceptorSynthesized as an intermediate for CB1 receptor modulatorsNo direct activity data available nih.govacs.orgacs.org

Cannabinoid Receptor (CB1) Allosteric Modulation

Research has identified this compound as a key structural component in the development of allosteric modulators for the cannabinoid CB1 receptor. acs.orgnih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's response to endogenous ligands. nih.gov This approach offers potential therapeutic advantages over traditional orthosteric antagonists, such as a more nuanced modulation of receptor activity and a reduced risk of side effects. acs.orgnih.govnih.gov

Derivatives of this compound have been synthesized and evaluated for their ability to modulate CB1 receptor activity. acs.orgnih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the 2-aminopyridine moiety are crucial for activity at the CB1 receptor. acs.orgnih.gov Specifically, these compounds have demonstrated characteristics of negative allosteric modulators, as evidenced by their ability to decrease the maximum effect (Emax) of CB1 receptor agonists in functional assays like calcium mobilization. acs.orgnih.gov

Interestingly, while acting as negative modulators in functional assays, these compounds have also been observed to increase the binding of radiolabeled CB1 agonists, such as [3H]CP55,940, indicating a complex pharmacological profile. acs.orgnih.gov This dual activity highlights the intricate nature of allosteric modulation and presents opportunities for fine-tuning the pharmacological properties of potential therapeutic agents. The endocannabinoid system, including the CB1 receptor, is a key target for treating a variety of conditions such as pain, obesity, and neurological disorders. nih.govgoogle.com

Table 1: Allosteric Modulation of CB1 Receptor by this compound Analogs

Compound Modification Assay Type Observed Effect Reference
Diarylurea Analogs Modifications at the 2-aminopyridine and 4-chlorophenyl positions Calcium Mobilization Dose-dependent reduction in Emax of agonist acs.orgnih.gov
Diarylurea Analogs Modifications at the 2-aminopyridine and 4-chlorophenyl positions Radioligand Binding Increased specific binding of [3H]CP55,940 acs.orgnih.gov
RTICBM-74 Replacement of pyridinyl and pyrrolidinyl rings In vitro assays Similar potency to parent compound nih.gov

Blood-Brain Barrier Permeability Studies (in vitro models)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its potential use in treating central nervous system (CNS) disorders. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are commonly used to predict BBB permeability. nih.govescholarship.org Research on derivatives of 2-aminopyridine, including structures related to this compound, has focused on optimizing their ability to penetrate the BBB. nih.govescholarship.org

Studies have shown that modifications to the chemical structure, such as the introduction of fluorine atoms, can significantly increase a compound's lipophilicity and, consequently, its potential to cross the BBB. nih.govescholarship.org For instance, a derivative, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, demonstrated excellent permeability in a PAMPA-BBB assay. nih.gov Another study highlighted that exchanging a pyridine linker with mono- or difluorobenzene rings in 2-aminopyridine derivatives led to a significant improvement in permeability. nih.gov These findings underscore the importance of structural modifications in designing CNS-active compounds with favorable pharmacokinetic properties. nih.govescholarship.orgnih.gov

Table 2: Blood-Brain Barrier Permeability of Related 2-Aminopyridine Derivatives

Compound Key Structural Feature Assay Permeability (Pe) Reference
6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride Difluoropiperidinylpropyl sidechain PAMPA-BBB 17.3 × 10⁻⁶ cm s⁻¹ nih.gov
2-aminopyridine with difluorobenzene linker and azetidine (B1206935) tail Difluorobenzene linker, azetidine tail PAMPA-BBB 16.3 × 10⁻⁶ cm s⁻¹ nih.gov
Primary amine 20 Primary amine PAMPA-BBB 12.6 x 10⁻⁶ cm s⁻¹ nih.gov
Compound 10 Rigid alkyne and lipophilic alkyl substituents PAMPA-BBB 26.8 x 10⁻⁶ cm s⁻¹ nih.gov

Modulation of Neurological Signaling Pathways

The therapeutic potential of this compound and its analogs extends to the modulation of various neurological signaling pathways. The endocannabinoid system, which these compounds target, plays a crucial role in regulating neurotransmission, neuroinflammation, and neuronal survival. mdpi.com By acting as allosteric modulators of the CB1 receptor, these compounds can influence downstream signaling cascades. acs.orgnih.gov

Furthermore, derivatives of 2-aminopyridine have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS). nih.govescholarship.org Nitric oxide (NO) is an important signaling molecule in the nervous system, and dysregulation of nNOS activity is implicated in various neurological disorders. nih.gov The development of potent and selective nNOS inhibitors with good BBB permeability is a key area of research for potential treatments of these conditions. nih.govescholarship.org The ability to modulate these pathways highlights the potential of this compound-related structures in the development of novel therapeutics for neurological diseases. nih.govescholarship.orgmdpi.com

Immunomodulatory and Anti-inflammatory Properties

The immunomodulatory and anti-inflammatory potential of compounds related to this compound is an area of active investigation. The CB1 and CB2 receptors of the endocannabinoid system are known to be involved in the regulation of immune responses and inflammation. nih.govmdpi.com While CB1 receptors are primarily found in the CNS, CB2 receptors are predominantly expressed in immune cells. nih.gov

Derivatives of 2-aminopyridine and related heterocyclic compounds have been explored for their anti-inflammatory effects. ijpsonline.com For example, some pyridine derivatives have been investigated for their ability to modulate inflammatory pathways. Additionally, benzimidazole (B57391) derivatives, which share some structural similarities, have shown significant anti-inflammatory activity, often attributed to the inhibition of prostaglandin (B15479496) synthesis. ijpsonline.com The development of compounds that can modulate the immune system and reduce inflammation holds promise for treating a wide range of disorders, from autoimmune diseases to chronic inflammatory conditions. drugbank.comgoogle.comgoogle.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of N-Substituent Variation on Reactivity and Biological Activity

The substituent attached to the exocyclic nitrogen atom of the 2-aminopyridine (B139424) core plays a crucial role in modulating biological activity. In the development of allosteric modulators for the cannabinoid CB1 receptor, 6-bromo-N-ethylpyridin-2-amine was synthesized as a key intermediate. acs.org Variations of the N-substituent, including methyl, ethyl, and cyclopentyl groups, were prepared to explore the impact of the substituent's size and nature on the final compound's activity. acs.org

General studies on related 2-aminopyridine derivatives have shown that the nature of the N-substituent is critical. For instance, in a series of nitric oxide synthase (nNOS) inhibitors, methylation of the terminal amine nitrogen to form a secondary or tertiary amine led to a two- to three-fold decrease in inhibitory potency compared to the primary amine. nih.gov Conversely, in the development of antibacterial agents based on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, the N-alkyl group was essential for activity, with the parent hydroxylamine (B1172632) showing no significant antibacterial effect. nih.gov These findings highlight that the steric and electronic properties of the N-substituent are a key determinant of biological interaction and potency.

Impact of Bromine Position on Electronic Properties and Reactivity

The position of the bromine atom on the pyridine (B92270) ring significantly influences the molecule's electronic properties and chemical reactivity. The bromine at the 6-position (ortho to the ring nitrogen) has an electron-withdrawing effect. beilstein-journals.org Studies on the reactivity of brominated pyridines towards nucleophiles like ammonia (B1221849) have shown that the reaction outcomes are highly dependent on solvent polarity. researchgate.net In less polar solvents such as butanol, nucleophilic substitution is favored at the 2- and 6-positions. researchgate.net This is contrasted with reactions in more polar, aqueous environments, where the 4-position is preferentially attacked due to the distribution of positive charge on the pyridine nucleus. researchgate.net

The electronic nature of the bromo-substituent also affects the physical properties of materials incorporating this moiety. A comparative study of 2-aminopyridine derivatives substituted at the para-position (position 5) with H, CH₃, Cl, and Br showed that the electronic properties and polarizability of the substituents were significant in determining the optical properties of the resulting crystalline materials. acs.org The size and electronic character of bromine distinctly influence crystal packing and intermolecular interactions compared to smaller or less polarizable substituents. acs.org

Effects of Additional Substituents on Pyridine Ring System

The introduction of further substituents onto the pyridine ring of 6-bromo-2-aminopyridine derivatives allows for fine-tuning of their properties. Research on nNOS inhibitors based on the 2-aminopyridine scaffold demonstrated that varying the substituent at the 4-position had a profound impact on both potency and permeability. nih.gov Groups ranging from electron-donating (e.g., -OCH₃) to electron-withdrawing (e.g., -CF₃) were investigated. nih.gov It was found that highly hydrophobic, electron-withdrawing groups like -CF₃ significantly enhanced membrane permeability. nih.gov

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. For 2-aminopyridine derivatives, conformational constraints can be introduced to lock the molecule into a more favorable binding pose. In the design of nNOS inhibitors, introducing features like a benzonitrile (B105546) or pyridine as a central aromatic linker was used to constrain the molecule's conformation, which led to increased binding affinity. nih.gov The binding of these inhibitors was found to induce changes in the conformation of amino acid side chains within the enzyme's active site, highlighting the dynamic nature of the ligand-receptor interaction. nih.gov

The dynamic behavior of molecules, such as the rate of stereoinversion, can also be influenced by substituents on the pyridine ring. Studies on piano-stool iridium complexes have shown that the energy barrier for inversion at the metal center is dependent on the electronic nature of the pyridine substituent, which affects the conformational stability of the complex. acs.org While specific conformational analysis data for this compound is limited, these studies underscore the principle that controlling molecular conformation is a key strategy for optimizing biological activity in this class of compounds.

Lipophilicity and Permeability Relationships

A molecule's ability to cross biological membranes, such as the blood-brain barrier (BBB), is governed by its physicochemical properties, particularly lipophilicity and permeability. For 2-aminopyridine-based nNOS inhibitors, a key optimization strategy was to enhance lipophilicity to improve permeability. nih.gov A Parallel Artificial Membrane Permeability Assay (PAMPA) was used to assess BBB penetration. The results showed a clear trend where increasing the hydrophobicity of the substituent at the 4-position of the pyridine ring led to greater permeability. nih.gov

For example, replacing a 4-methyl group with a 4-CF₃ group resulted in a significant increase in permeability. nih.gov This relationship is crucial in drug design, as on-target potency must be balanced with the ability of the compound to reach its target. Studies on other pyridine-containing scaffolds, such as antibacterial agents, have also confirmed that higher, though not excessive, lipophilicity generally increases cellular permeability and thus antibacterial activity, particularly against Gram-positive bacteria. nih.gov

The table below, based on data for 4-substituted 2-aminopyridine nNOS inhibitors, illustrates the relationship between the substituent, lipophilicity (ClogP), and permeability (Pe). nih.gov

Compound Base Structure4-Position Substituent (R)ClogPPermeability Pe (10⁻⁶ cm s⁻¹)Predicted CNS Permeation
Substituted 2-Aminopyridine Core-Cl5.332.5CNS (-)
-H4.822.9CNS (-)
-CH₃5.233.3CNS (-)
-OCH₃4.731.8CNS (-)
-CF₂H5.446.2CNS (+)
-CF₃5.917.2CNS (+)

*CNS (+) = likely high BBB permeation; CNS (-) = likely low BBB permeation. Data adapted from a study on nNOS inhibitors. nih.gov

Applications in Organic Synthesis, Medicinal Chemistry, and Materials Science

Use as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of the bromo and ethylamino substituents on the pyridine (B92270) core makes 6-bromo-N-ethylpyridin-2-amine a key starting material for the synthesis of a variety of organic molecules.

Diarylureas are a class of compounds with a wide range of biological activities. This compound has been utilized as a precursor in the synthesis of novel diarylurea derivatives. nih.gov For instance, it has been used in the preparation of diarylureas that act as allosteric modulators of the cannabinoid CB1 receptor. nih.govacs.org The synthesis often involves a coupling reaction where the bromine atom is replaced, and the amino group is incorporated into the urea (B33335) linkage, demonstrating the compound's utility in constructing these complex structures. nih.gov

As a substituted pyridine, this compound is a fundamental component in the synthesis of more elaborate pyridine-containing molecules. The pyridine nitrogen atom can act as a hydrogen bond acceptor, influencing the molecule's binding properties, which is a valuable characteristic in the design of new compounds. jchemrev.com Its derivatives are key intermediates in creating a variety of pyridine-based structures through reactions like substitution and coupling. unam.mx The bromine atom, for example, can be readily displaced or used in cross-coupling reactions to introduce new functional groups or molecular fragments.

Development of Pharmaceutical Scaffolds and Precursors

The pyridine scaffold is a common feature in many approved drugs and investigational compounds. The unique substitution pattern of this compound makes it an attractive starting point for the development of new pharmaceutical agents.

Researchers have used this compound and its analogues to synthesize new compounds with potential biological activity. nih.gov For example, related brominated pyridine structures have been incorporated into molecules showing antibacterial and antifungal properties. The presence of bromine can enhance the interaction of these molecules with biological targets. smolecule.com The core structure is also found in compounds being investigated for various therapeutic applications. smolecule.com

In the process of drug discovery, lead compounds are often chemically modified to improve their efficacy, selectivity, and pharmacokinetic properties. This compound serves as a valuable scaffold for such derivatization. rsc.org Its structure allows for systematic modifications, enabling the exploration of structure-activity relationships (SAR). For example, variations of the substituents on the pyridine ring can lead to compounds with improved biological profiles. uni-muenchen.de The ability to create a library of related compounds from this starting material is a key strategy in modern medicinal chemistry. rsc.org

The pyridine core is a well-established scaffold for the development of kinase inhibitors, which are a major class of drugs used in oncology and for treating inflammatory diseases. vulcanchem.comfrontiersin.org Derivatives of this compound can be designed to fit into the ATP-binding site of specific kinases. vulcanchem.comgoogle.comgoogle.com.na Furthermore, the amino group of the molecule can be modified to create prodrugs. Prodrugs are inactive compounds that are converted into the active drug within the body, a strategy often used to improve a drug's solubility and bioavailability. vulcanchem.commolaid.com

Role as Ligands in Metal-Catalyzed Processes

The unique electronic and structural characteristics of this compound, specifically the presence of two nitrogen atoms—the pyridine ring nitrogen and the exocyclic ethylamino nitrogen—position it as a valuable bidentate ligand in coordination chemistry. These nitrogen atoms act as electron donors, allowing the molecule to bind with metal atoms and stabilize various complexes used in metal-catalyzed processes.

Research into related 2-alkylaminopyridine derivatives has highlighted their potential in forming and stabilizing novel metal-organic structures. georgiasouthern.edugeorgiasouthern.edu One significant area of investigation is the development of ligands for Extended Metal Atom Chains (EMACs). georgiasouthern.edu EMACs are multimetallic complexes composed of a linear chain of metal atoms with direct metal-metal bonds, which are encapsulated and stabilized by organic ligands. georgiasouthern.edugeorgiasouthern.edu These structures are of high interest because, when formed with paramagnetic metal ions, they can exhibit unique magnetic properties stemming from the direct communication between the metal centers. georgiasouthern.edu

The primary challenge in synthesizing EMACs is the inherent weakness of many metal-metal bonds, which necessitates highly specific and stabilizing ligands. georgiasouthern.edu Derivatives such as 2-bromo-6-alkylaminopyridines are explored for this purpose. georgiasouthern.edu The amine groups on the pyridine scaffold serve as the crucial electron donors that coordinate with the metal atoms, facilitating the formation of the linear metallic alignment. georgiasouthern.edu Studies have focused on synthesizing derivatives like 2-bromo-6-methylaminopyridine and 2-bromo-6-ethylaminopyridine to create scaffolded ligands with potentially greater stability than previously used systems. georgiasouthern.edugeorgiasouthern.edu For instance, research has aimed to synthesize tren-based scaffolded ligands, where three aminopyridine units are attached to a central tren (tris(2-aminoethyl)amine) molecule, to form stable dimetallic complexes. georgiasouthern.edu

The table below summarizes the characteristics of alkylaminopyridine ligands in the context of developing advanced metal complexes.

Ligand FeatureRole in Metal ComplexTargeted ApplicationSupporting Research Context
Pyridine & Exocyclic Amine NitrogensAct as electron donors to coordinate with and stabilize metal ions. georgiasouthern.eduFormation of stable homo- and hetero-dimetallic complexes. georgiasouthern.eduSimilar to the coordinating behavior of 2,2-Dipyridylamine (DPA) in forming EMACs. georgiasouthern.edu
Bidentate CoordinationForms a chelate ring with a single metal center or bridges multiple metal centers.Stabilization of linear multimetallic chains (EMACs). georgiasouthern.eduAnalogous to 2,6-bis(imino)pyridine ligands used in iron and cobalt catalysis. unam.mx
Alkyl-Substituted AmineProvides accessible and readily available electron donors for ligand synthesis. georgiasouthern.eduCreation of ligands with enhanced stability for unique triiron complexes. georgiasouthern.eduAn alternative to less stable silyl (B83357) aminopyridine (SAP) ligands. georgiasouthern.edu

Potential Applications in Material Science

The ability of this compound and its structural analogues to act as versatile ligands opens up significant potential applications in material science, particularly in the design of materials with specific magnetic and photophysical properties.

Magnetic Materials: As discussed, a primary application for aminopyridine-based ligands is the stabilization of Extended Metal Atom Chains (EMACs). georgiasouthern.edu These one-dimensional molecular structures are a key target in the development of advanced magnetic materials. By arranging paramagnetic metal ions in a linear chain, direct metal-to-metal interactions can be fostered, leading to materials with unique magnetic behaviors. georgiasouthern.edu The organic ligand shell, for which this compound serves as a potential building block, is critical for both the synthesis and stability of these chains, protecting the fragile metal-metal bonds. georgiasouthern.edu

Luminescent Materials: Functionalized pyridine derivatives are widely used in the construction of luminescent metal complexes for applications such as sensors, displays, and biological imaging probes. The pyridine-containing ligand can play several roles in these materials.

Energy Transfer (Antenna Effect): In lanthanide-based materials, the organic ligand can act as a chromophore, absorbing light energy and efficiently transferring it to the emissive metal center, such as Europium(III) or Terbium(III). rsc.orgresearchgate.net This process, known as the antenna effect, is crucial because the lanthanide ions themselves have very low absorption cross-sections. The design of the ligand is critical, as its excited state energies must be appropriately matched with the metal's energy levels for efficient sensitization. rsc.org

Metal-to-Ligand Charge Transfer (MLCT): In complexes with transition metals like copper(I), silver(I), or gold(I), the aminopyridine ligand can participate in photophysically active electronic transitions. acs.org Low-energy absorption bands observed in these complexes are often attributed to MLCT transitions, where an electron is excited from a metal-centered d-orbital to a ligand-based π* orbital. acs.org The emission from the decay of this excited state can be tuned by modifying the electronic properties of the ligand.

The table below presents representative photophysical data for metal complexes containing pyridine-based ligands, illustrating the properties that can be achieved.

Complex TypeLigand FrameworkKey Photophysical PropertyPotential ApplicationReference
Europium(III) ComplexPhenylphosphinate with Pyridine MoietySensitized emission from Eu(III) center after ligand excitation.Luminescent probes and materials. rsc.org rsc.org
Europium(III) ComplexBipyridine Phosphine OxideHigh emission quantum yield (71-73%).Metal-ion sensing. researchgate.net researchgate.net
Copper(I) Halide Complex(Diphenylphosphine)methyl)pyrimidin-2-amineLow-energy absorption bands attributed to MLCT transitions.Emissive materials. acs.org acs.org
b-TVBT AnaloguePyridyl-core bi-thiophene-vinyl-benzothiazoleConformation-sensitive fluorescence.Fluorescent probes for biological imaging. diva-portal.org diva-portal.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The current reported synthesis of 6-bromo-N-ethylpyridin-2-amine involves the reductive amination of 2-amino-6-bromopyridine (B113427). worldscientific.comacs.orgnih.gov While effective, this method presents opportunities for improvement in terms of efficiency, cost-effectiveness, and environmental impact. Future research could focus on developing more sustainable and novel synthetic strategies.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been successfully applied to the synthesis of other bromo-aminopyridine derivatives, often leading to shorter reaction times, higher yields, and reduced solvent usage. tsijournals.com Investigating microwave-assisted protocols for the N-ethylation of 2-amino-6-bromopyridine could offer a greener alternative to conventional heating.

Catalyst-Free Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. mdpi.com The development of a four-component reaction involving an appropriate ethylating agent, an ammonia (B1221849) source, a pyridine (B92270) precursor, and a brominating agent could provide a novel and atom-economical route to the target compound.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Applying flow chemistry to the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

Biocatalysis: The use of enzymes to catalyze specific reactions is a cornerstone of green chemistry. Exploring enzymatic transamination or amination reactions could provide a highly selective and environmentally benign synthetic route.

Table 1: Potential Novel Synthetic Methodologies for this compound

MethodologyPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiency. tsijournals.comOptimization of reaction conditions (temperature, time, solvent).
Multicomponent ReactionsHigh atom economy, reduced waste, simplified procedures. mdpi.comDesign of a suitable one-pot reaction strategy.
Flow ChemistryPrecise process control, enhanced safety, scalability.Development of a continuous flow process for N-ethylation.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Screening for suitable enzymes and optimizing reaction parameters.

Advanced Spectroscopic and Structural Characterization Techniques

The current characterization of this compound is limited to basic ¹H NMR data. worldscientific.comacs.orgnih.gov A more comprehensive spectroscopic and structural analysis is crucial for a deeper understanding of its properties and for quality control in its applications.

Future characterization efforts should include:

Multinuclear NMR Spectroscopy: In addition to ¹H NMR, detailed ¹³C and ¹⁵N NMR studies would provide valuable information about the electronic structure and substituent effects within the molecule. tandfonline.comresearchgate.net

X-ray Crystallography: Obtaining a single-crystal X-ray structure would definitively confirm the molecular geometry, bond lengths, and bond angles. wikipedia.org It would also provide insights into the intermolecular interactions and packing in the solid state, which can influence the compound's physical properties. bas.bgeurjchem.comresearchgate.net

Vibrational Spectroscopy: A detailed analysis of the FT-IR and Raman spectra, aided by computational methods, would allow for the assignment of characteristic vibrational modes and provide a spectroscopic fingerprint for the compound. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and can be used to study fragmentation patterns, providing further structural information.

Table 2: Recommended Advanced Characterization Techniques

TechniqueInformation GainedRelevance
¹³C and ¹⁵N NMRElectronic structure, carbon and nitrogen environments. tandfonline.comresearchgate.netDeeper understanding of molecular properties.
X-ray CrystallographyMolecular geometry, intermolecular interactions. wikipedia.orgDefinitive structural confirmation and solid-state behavior.
FT-IR/Raman SpectroscopyVibrational modes, functional group identification. researchgate.netSpectroscopic fingerprint for identification and quality control.
High-Resolution Mass SpectrometryElemental composition, fragmentation patterns.Unambiguous confirmation of molecular formula.

Deeper Computational Modeling of Reactivity and Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, computational studies could provide insights that are difficult to obtain experimentally.

Promising areas for computational investigation are:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometry, electronic structure, and spectroscopic properties of the molecule. worldscientific.comresearchgate.netresearchgate.nettandfonline.comnih.gov This can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's reactivity. acs.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack, thus guiding the design of new reactions.

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of known and novel synthetic reactions, helping to optimize reaction conditions and improve yields.

Prediction of Drug-likeness and ADMET Properties: While this compound is an intermediate, computational tools can predict its potential pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), which could be valuable if it or its simple derivatives are considered for direct biological applications.

Exploration of New Biological Targets and Pathways

The pyridine and aminopyridine scaffolds are present in numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neurological activities. tsijournals.comekb.egjchemrev.comdovepress.comnih.govnih.govbohrium.comresearchgate.netresearchgate.netmdpi.com The current use of this compound as an intermediate for CB1 receptor modulators only scratches the surface of its potential.

Future research should involve:

Broad Biological Screening: The compound should be screened against a diverse panel of biological targets, including various enzymes (e.g., kinases, proteases), receptors, and ion channels, to identify any novel biological activities.

Antimicrobial and Anticancer Assays: Given the known activities of related pyridine derivatives, it is worth investigating the potential of this compound and its simple derivatives as antimicrobial or anticancer agents. tsijournals.combohrium.com

Structure-Activity Relationship (SAR) Studies: If any initial "hits" are identified, a systematic SAR study could be initiated by synthesizing and testing a library of related analogs to optimize the biological activity.

Design and Synthesis of Advanced Derivatives with Tailored Properties

The true potential of this compound likely lies in its use as a scaffold for the creation of more complex and functionalized molecules. The bromine atom and the secondary amine provide two reactive handles for further chemical modification.

Future synthetic efforts could focus on:

Cross-Coupling Reactions: The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 6-position of the pyridine ring.

Functionalization of the Amino Group: The N-ethylamino group can be further derivatized to introduce different functional groups, altering the molecule's polarity, size, and hydrogen bonding capabilities.

Development of Bioisosteres: The bromine atom can be replaced with other groups (e.g., CF₃, CN, other halogens) to fine-tune the electronic and steric properties of the molecule, which can have a significant impact on biological activity.

Synthesis of Conformationally Constrained Analogs: Incorporating the N-ethyl group into a cyclic structure could lead to more rigid molecules with potentially higher affinity and selectivity for biological targets.

Q & A

Intermediate Research Question

  • NMR Analysis : 1H^1H NMR (CD3_3CN) typically shows resonances for ethyl groups (δ 1.34 ppm, triplet) and pyridine protons (δ 7.1–8.5 ppm). Discrepancies in splitting patterns may indicate rotational barriers or hydrogen bonding .
  • X-ray Crystallography : Single-crystal studies (e.g., triclinic system, P1P\overline{1}, a=4.483A˚a = 4.483 \, \text{Å}) reveal bond lengths (C–Br: ~1.89 Å) and dihedral angles between pyridine and substituents, critical for confirming regiochemistry . SHELX software (v2018) is recommended for refinement, with RR-factors < 0.05 indicating high precision .

What challenges arise in optimizing metal-ligand complexes using this compound, and how are they addressed?

Advanced Research Question

  • Coordination Chemistry : The compound acts as a precursor for polydentate ligands. For example, bis(pyridylmethyl)amine derivatives (e.g., 6-COOEt-tpa) form stable Cr(III) complexes. Challenges include steric hindrance from the ethyl group and bromine’s electron-withdrawing effects, which reduce Lewis basicity.
  • Mitigation : Substituent tuning (e.g., replacing Br with methyl groups) or using mixed-donor ligands (e.g., pyridyl-carboxylate hybrids) improves metal binding. Spectroscopic monitoring (UV-vis: λ~393 nm for d-d transitions) and ESI-MS ([M + H]+^+: m/z 333.1) validate complex formation .

How should researchers reconcile contradictory data in reaction mechanisms involving brominated pyridin-2-amine derivatives?

Q. Data Contradiction Analysis

  • Case Study : Conflicting reports on bromination efficiency (56% vs. 72% yields) may stem from:
    • Temperature Gradients : Higher temperatures (>70°C) promote decomposition, while lower temperatures (<10°C) slow kinetics .
    • Catalyst Purity : Residual Pd(0) in cross-coupling reactions can alter regioselectivity. ICP-MS verification of catalyst loading is advised .
  • Resolution : Design controlled experiments with in situ IR monitoring to track intermediate formation (e.g., triflated intermediates at 1710 cm1^{-1}) .

What methodologies are recommended for analyzing the electronic effects of bromine in this compound?

Q. Advanced Methodological Focus

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to model charge distribution. Bromine’s inductive effect reduces electron density at the amine nitrogen (NPA charge: −0.45 vs. −0.62 in non-brominated analogs).
  • Electrochemical Studies : Cyclic voltammetry in DMF reveals oxidation peaks at +1.2 V (vs. Ag/AgCl), correlating with HOMO-LUMO gaps (~4.1 eV) .
  • Correlation with Reactivity : Lower basicity (pKa_a ~3.8) compared to non-brominated analogs (pKa_a ~4.5) impacts protonation in acidic catalysis .

How do steric and electronic factors influence the crystallization of this compound derivatives?

Q. Crystallography & Material Design

  • Packing Analysis : Bulky ethyl and bromine groups enforce herringbone packing (e.g., π-π stacking distance: 3.5 Å), reducing solubility in apolar solvents .
  • Polymorphism Screening : Use solvent-drop grinding with THF/hexane to isolate metastable polymorphs. Differential scanning calorimetry (DSC) identifies phase transitions (Tm_m ~145°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.